N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide (TFPCPS) is a cyclopropane sulfonamide compound with a trifluoroethyl substituent on the nitrogen atom. It is a member of the sulfonamide group of drugs, which are used for a variety of medical purposes. This compound has been studied for its potential applications in various scientific research fields due to its unique chemical and physical properties.
Scientific Research Applications
Synthesis of 1,3-Diaryl-5-(Trifluoromethyl)-1H-1,2,4-Triazole Compounds
This compound can be used in the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds via intramolecular oxidative cyclization . These triazole compounds show high levels of biological activities such as antifungal, antibacterial, anticancer, antimicrobial, anticoagulant, anticonvulsant, and antidepressant .
Desymmetrization of Cyclopentenediones
A metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones can lead to the desymmetrization of cyclopentene-1,3-diones . This process can efficiently produce tetracyclic spirooxindoles containing pyrrolidine and cyclopentane subunits .
Synthesis of Chiral Fluorospiroindole Derivatives
This compound can be used in the synthesis of chiral fluorospiroindole derivatives . These derivatives can be synthesized in high yields with excellent diastereo- and enantioselectivities .
Flame-Retardant Additive for Lithium-Ion Batteries
Tris (2,2,2-trifluoroethyl) phosphate (TFP), a derivative of this compound, can be synthesized and added into electrolytes as a flame-retardant additive . This can significantly reduce the flammability of the electrolyte of lithium-ion batteries and resolve safety problems .
5. Synthesis of Trifluoroethyl Fatty Acid Ester This compound can also be used in the synthesis of trifluoroethyl fatty acid ester . This process can be facilitated with phenyl(2,2,2-trifluoroethyl)phosphinate .
Mechanism of Action
Target of Action
Similar compounds, such as ubrogepant , are known to target the calcitonin gene-related peptide (CGRP) receptor . CGRP is a neuropeptide that plays a crucial role in the transmission of pain and the dilation of blood vessels .
Mode of Action
As an antagonist of the CGRP receptor, N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide likely binds to these receptors, preventing CGRP from attaching and activating them . This inhibition can lead to a decrease in pain transmission and blood vessel dilation .
Biochemical Pathways
Cgrp receptor antagonists like ubrogepant are known to influence theCGRP pathway . By blocking the CGRP receptor, these drugs can disrupt the normal functioning of this pathway, leading to potential therapeutic effects .
Result of Action
By analogy with other cgrp receptor antagonists, it can be inferred that the compound may reduce pain signals and blood vessel dilation by blocking the cgrp receptor .
properties
IUPAC Name |
N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2S/c11-10(12,13)7-15-5-1-2-8(6-15)14-18(16,17)9-3-4-9/h8-9,14H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIVQIMUACTRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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